Kinetic Differentiation: Elastase Binding
In side‑by‑side photometric assays with human and porcine elastases, Boc-Ala-ONp consistently demonstrates substantially lower Michaelis constants (KM) compared with the widely used tripeptide substrate Suc‑Ala3‑NHNp, reflecting its superior binding affinity in these systems [1].
| Evidence Dimension | Michaelis constant (KM) for esterolytic cleavage |
|---|---|
| Target Compound Data | Boc-Ala-ONp: KM = 0.35 mM (human granulocyte elastase); 0.30 mM (porcine pancreatic elastase) |
| Comparator Or Baseline | Suc-Ala3‑NHNp: KM = 1.25 mM (human granulocyte elastase); 1.15 mM (porcine pancreatic elastase) |
| Quantified Difference | KM for Boc-Ala-ONp is 3.6‑fold lower (human) and 3.8‑fold lower (porcine) than for Suc‑Ala3‑NHNp. |
| Conditions | Photometric assay monitoring release of p‑nitrophenol (Boc-Ala-ONp) or p‑nitroaniline (Suc‑Ala3‑NHNp); purified enzymes, 25 °C, pH not explicitly reported in abstract. |
Why This Matters
The lower KM indicates that Boc-Ala-ONp can detect or quantify elastase activity with higher sensitivity at low substrate concentrations, a critical advantage for inhibitor screening or diagnostic assay development.
- [1] Ohlsson, K., Olsson, I., Delshammar, M., & Schiessler, H. (1976). Elastases from Human and Canine Granulocytes, I. Some Proteolytic and Esterolytic Properties. Hoppe‑Seyler's Zeitschrift für physiologische Chemie, 357(2), 1245–1250. View Source
